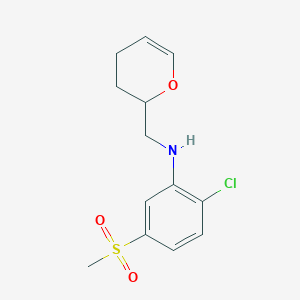![molecular formula C16H13Cl2N3O2S B2773821 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide CAS No. 1259160-36-5](/img/structure/B2773821.png)
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide, also known as DQ-661, is a chemical compound that has shown potential in scientific research applications. This compound was first synthesized in 2010 by a group of researchers led by Dr. Jian Jin at Mount Sinai School of Medicine in New York City. Since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide involves its binding to specific proteins, including MDM2, HDM2, and XIAP. These proteins play a role in regulating the activity of the tumor suppressor protein p53, which is involved in the regulation of cell growth and division. By inhibiting the activity of these proteins, 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide can lead to the activation of p53 and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide has been shown to have several biochemical and physiological effects, particularly in cancer cells. It has been found to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide has been shown to sensitize cancer cells to the effects of chemotherapy and radiation therapy, potentially enhancing their effectiveness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide in lab experiments is its specificity for certain proteins involved in cancer cell proliferation and survival. This specificity can allow for more targeted and effective treatment of cancer cells. However, one limitation of using 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide is its potential toxicity to normal cells, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide. One area of interest is the development of more potent and selective inhibitors of MDM2 and HDM2, which could lead to more effective cancer therapies. In addition, further research is needed to determine the optimal dosing and administration of 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide in clinical settings. Finally, the potential use of 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be investigated.
Méthodes De Synthèse
The synthesis of 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide involves several steps, including the reaction of 2,6-dichloropyridine-3-sulfonyl chloride with 8-aminoquinoline and subsequent coupling with 2-bromoethylamine hydrobromide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide has been shown to have potential in several scientific research applications, particularly in the field of cancer research. It has been found to inhibit the activity of several proteins that play a role in cancer cell proliferation and survival, including MDM2, HDM2, and XIAP. In addition, 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2,6-dichloro-N-(2-quinolin-8-ylethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2S/c17-14-7-6-13(16(18)21-14)24(22,23)20-10-8-12-4-1-3-11-5-2-9-19-15(11)12/h1-7,9,20H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROOYWNWZVBYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCNS(=O)(=O)C3=C(N=C(C=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

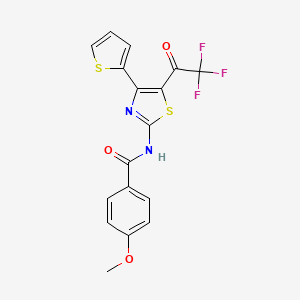
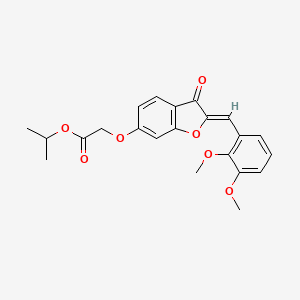
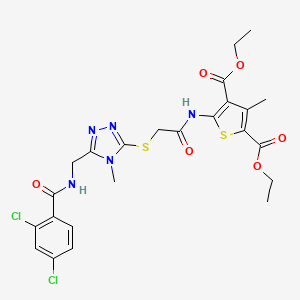
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2773746.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2773749.png)
![4-[6-Chloro-2-(difluoromethyl)quinazolin-4-yl]-1-(6-fluoropyridine-3-carbonyl)-1,4,7-triazecan-8-one](/img/structure/B2773751.png)
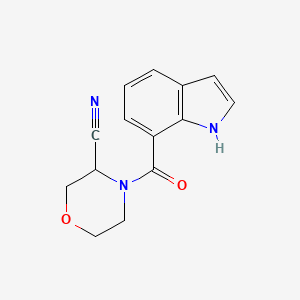

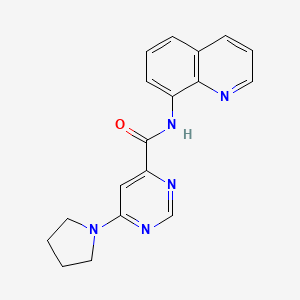
amine hydrochloride](/img/structure/B2773756.png)
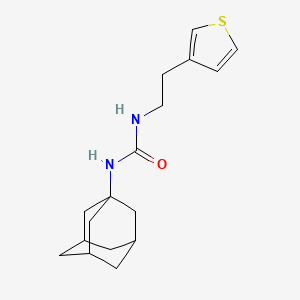
![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2773760.png)
